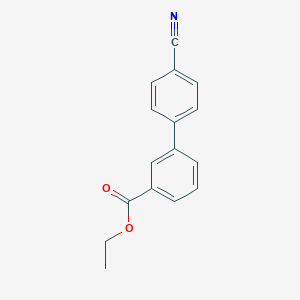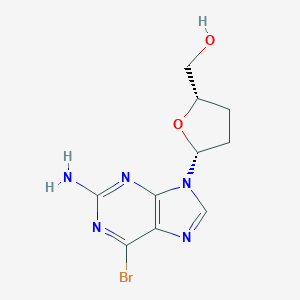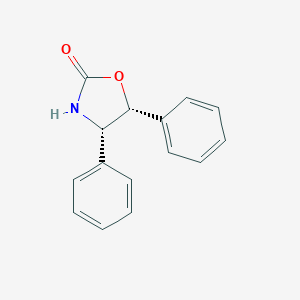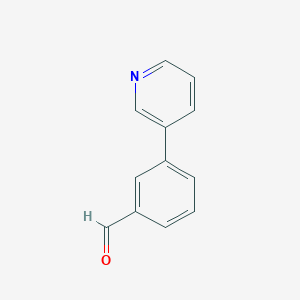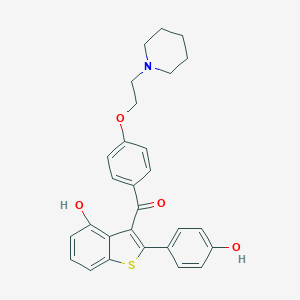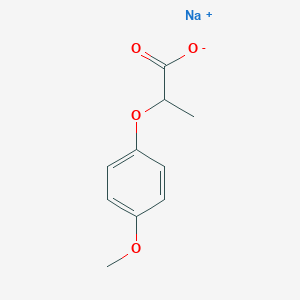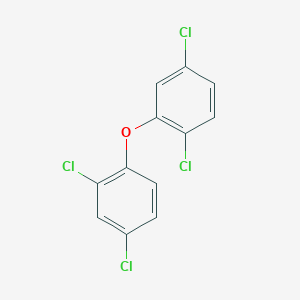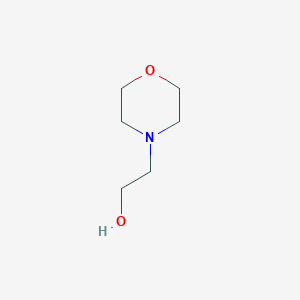
2-モルホリノエタノール
概要
説明
2-Morpholinoethanol is a chemical compound with the molecular formula C6H13NO2. It is a primary alcohol where one of the methyl hydrogens in ethanol is replaced by a morpholin-4-yl group. This compound is a transparent, colorless to yellow liquid and is known for its use as an intermediate in organic chemical synthesis .
科学的研究の応用
2-Morpholinoethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is a key intermediate in the synthesis of drugs like mycophenolate mofetil and pholcodine.
Industry: It is used in the production of surfactants, emulsifiers, and corrosion inhibitors.
作用機序
Target of Action
2-Morpholinoethanol is a potent inhibitor of the enzyme nitric oxide synthase . This enzyme plays a crucial role in the synthesis of nitric oxide, a molecule that regulates many physiological processes such as inflammation and blood flow .
Mode of Action
As an inhibitor of nitric oxide synthase, 2-Morpholinoethanol interacts with the enzyme and prevents it from synthesizing nitric oxide . This interaction and the resulting decrease in nitric oxide production can lead to changes in physiological processes regulated by nitric oxide.
Biochemical Pathways
The primary biochemical pathway affected by 2-Morpholinoethanol is the nitric oxide synthesis pathway . By inhibiting nitric oxide synthase, 2-Morpholinoethanol disrupts this pathway, leading to a decrease in nitric oxide levels. The downstream effects of this disruption can include changes in inflammation and blood flow, among other physiological processes.
Pharmacokinetics
Its solubility in water suggests that it may be well-absorbed and distributed in the body
Result of Action
The primary molecular effect of 2-Morpholinoethanol’s action is the inhibition of nitric oxide synthase and the subsequent decrease in nitric oxide production . On a cellular level, this can lead to changes in processes regulated by nitric oxide, such as inflammation and blood flow. Additionally, 2-Morpholinoethanol has been shown to induce repair in rat hepatocyte primary culture/DNA .
Action Environment
The action, efficacy, and stability of 2-Morpholinoethanol can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, its stability may be affected by factors such as temperature and pH
生化学分析
Biochemical Properties
2-Morpholinoethanol is a morpholine derivative used in the preparation of ester prodrugs of naproxen . It has been shown to induce repair in rat hepatocyte primary culture/DNA
Molecular Mechanism
It is known that it is prepared rapidly mainly in aqueous conditions from inexpensive and commercially accessible starting materials . The process development of an effective synthetic route by utilizing morpholine as the starting material via Michael addition, hydrazinolysis, and Curtius rearrangements was undertaken .
準備方法
Synthetic Routes and Reaction Conditions: 2-Morpholinoethanol can be synthesized through the reaction of morpholine with ethylene oxide. The process involves passing ethylene oxide gas into morpholine while maintaining the temperature below 20°C. After the reaction is complete, the mixture is heated to remove water, and the remaining liquid is distilled under reduced pressure to collect 2-Morpholinoethanol .
Industrial Production Methods: The industrial production of 2-Morpholinoethanol follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and distillation units to handle the increased volume of reactants and products .
化学反応の分析
Types of Reactions: 2-Morpholinoethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form morpholine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Morpholine derivatives.
Substitution: Various substituted morpholine compounds.
類似化合物との比較
- 4-(2-Hydroxyethyl)morpholine
- 2-Morpholinoethanamine
- 4-(2-Chloroethyl)morpholine
Comparison: 2-Morpholinoethanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Compared to similar compounds, it has a broader spectrum of biological activities and is more versatile in organic synthesis .
特性
IUPAC Name |
2-morpholin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFDCBRMNNSAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022090 | |
| Record name | 4-(2-Hydroxyethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 4-Morpholineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
622-40-2 | |
| Record name | 4-Morpholineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Morpholinoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Morpholinoethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Morpholineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(2-Hydroxyethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-morpholinoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-MORPHOLINOETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY5IL94D3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Morpholinoethanol in the context of these research papers?
A1: 2-Morpholinoethanol serves as a crucial reagent in the synthesis of mycophenolate mofetil (MMF) [, , , ]. MMF is an immunosuppressant drug, and 2-Morpholinoethanol acts as the esterifying alcohol, reacting with mycophenolic acid to form the final MMF molecule.
Q2: Are there any advantages to using 2-Morpholinoethanol in the synthesis of MMF compared to other methods?
A2: Yes, research indicates several advantages. Utilizing 2-Morpholinoethanol in MMF synthesis, particularly under optimized conditions with butyl ether as a solvent and 1-ethyl-3-methylimidazolium bromide for purification, leads to a more efficient process []. This method results in shorter reaction times, higher product purity (99%), impressive yields (84%), and reduced costs compared to some alternative synthetic routes.
Q3: Beyond MMF synthesis, how else does 2-Morpholinoethanol interact with metals?
A3: 2-Morpholinoethanol exhibits coordination behavior with various metal ions. Studies have shown its ability to form complexes with cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II) []. In these complexes, 2-Morpholinoethanol can act as a unidentate ligand, binding through its nitrogen atom, or as a bidentate ligand, coordinating through both nitrogen and oxygen atoms.
Q4: Can you elaborate on the reaction conditions used for synthesizing mycophenolate mofetil with 2-Morpholinoethanol?
A4: Certainly. Several research papers highlight specific reaction parameters [, , , ]. One optimized method involves reacting mycophenolic acid with a slight excess of 2-Morpholinoethanol in butyl ether under a nitrogen atmosphere []. This reaction proceeds with azeotropic water removal. Another approach utilizes a lipase enzyme from Candida antarctica (CALB) to catalyze the transesterification of ethyl mycophenolate with 2-Morpholinoethanol in toluene []. This enzymatic method demonstrates high selectivity for the desired esterification, leaving other functional groups on the mycophenolic acid molecule untouched.
Q5: What are the implications of the different coordination modes of 2-Morpholinoethanol?
A5: The varying coordination behavior of 2-Morpholinoethanol significantly influences the properties and structures of the resulting metal complexes []. For instance, in mercury(II) complexes, 2-Morpholinoethanol coordinates solely through the nitrogen atom, leading to ionic complexes. Conversely, with other metals like cobalt(II), nickel(II), and copper(II), it behaves as a bidentate ligand, potentially contributing to the formation of six-coordinate complexes around these metal centers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


